N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be further modified to introduce the chloro, methoxy, and methylsulfanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4,5-trimethoxybenzamide
- N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19ClN2O2S |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-methoxy-4-methylsulfanylbenzamide |
InChI |
InChI=1S/C19H19ClN2O2S/c1-24-18-10-14(25-2)4-5-15(18)19(23)21-8-7-12-11-22-17-6-3-13(20)9-16(12)17/h3-6,9-11,22H,7-8H2,1-2H3,(H,21,23) |
InChI Key |
BOOHYZLLYDRDJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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